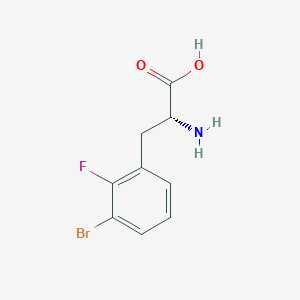

3-Bromo-2-fluoro-D-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry

Non-canonical amino acids (ncAAs), which are not among the 20 proteinogenic amino acids, have revolutionized the fields of chemical biology and medicinal chemistry. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, enabling researchers to study and manipulate biological processes with unprecedented precision. nih.govbeilstein-journals.org These synthetic amino acids can serve as probes to elucidate protein structure and function, create more stable and potent peptide-based drugs, and develop new biomaterials. nih.govsigmaaldrich.com The ability to expand the genetic code and site-specifically incorporate ncAAs into proteins has opened up a wealth of opportunities in enzyme engineering and the development of novel therapeutics. nih.gov

The Role of Halogenation in Modulating Amino Acid Properties for Research Applications

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. nih.govmdpi.comnih.gov In the context of amino acids, halogenation can profoundly influence their properties in several ways:

Increased Lipophilicity: Halogen atoms, particularly bromine, can increase the lipophilicity of an amino acid, which can improve its ability to cross cell membranes.

Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electronic distribution within the aromatic ring of phenylalanine, influencing its interactions with biological targets.

Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding site. This can lead to increased binding affinity and selectivity. nih.govpsu.edu

Improved Metabolic Stability: The presence of halogens can block sites of metabolic degradation, thereby increasing the in vivo half-life of peptides containing these modified amino acids. mdpi.com

A study on halogenated phenylalanine derivatives demonstrated that systematic fluorination can modulate the aggregation behavior of amyloid peptides, highlighting the role of these modifications in studying protein self-assembly processes. researchgate.net

Enantiomeric Purity in Amino Acid Research, with a Focus on D-Phenylalanine Stereochemistry

In the realm of amino acid research, particularly for pharmaceutical applications, enantiomeric purity is of paramount importance. The two enantiomers (L and D forms) of an amino acid can have vastly different biological activities. While L-amino acids are the building blocks of proteins in most living organisms, D-amino acids also play crucial roles, especially in the development of peptide-based therapeutics. nih.gov The incorporation of D-amino acids, such as D-phenylalanine, can confer resistance to enzymatic degradation by proteases, thereby prolonging the therapeutic effect of a peptide. nih.gov The development of certified reference materials for D-phenylalanine underscores the critical need for accurate quantification and quality control of this enantiomer in research and industry. nih.gov Chromatographic techniques are often employed to ensure the enantiomeric purity of amino acid derivatives. nih.govnih.gov

Overview of 3-Bromo-2-fluoro-D-phenylalanine within the Context of Advanced Amino Acid Research

This compound is a non-canonical amino acid that embodies the principles of advanced amino acid design. Its structure incorporates three key features that make it a valuable tool for researchers:

A Phenylalanine Core: Providing the basic amino acid scaffold.

Dual Halogenation: The presence of both bromine and fluorine atoms on the phenyl ring allows for a unique combination of steric and electronic properties. The bromine at the 3-position and fluorine at the 2-position create a specific substitution pattern that can influence its conformational preferences and interactions with biological targets.

D-Stereochemistry: As a D-amino acid, it can be used to create peptides with enhanced stability against enzymatic degradation.

While specific research applications of this compound are not yet widely published, its structural features suggest its potential use in areas such as peptide and protein engineering, drug discovery, and the study of protein-protein interactions. The synthesis of a related compound, 3-bromo-4-fluoro-(S)-phenylalanine, has been achieved through a multi-step process involving the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) with N-acetylglycine, followed by asymmetric hydrogenation and enzymatic hydrolysis to obtain the desired enantiomer. nih.govchemimpex.com A similar synthetic strategy could likely be adapted for the production of this compound.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1336499-59-2 |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents |

Note: Some properties are predicted based on the structure and data for similar compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVNNIXBBJHQSW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)F)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Fluoro D Phenylalanine

Chemoenzymatic Synthesis Approaches for D-Amino Acid Enantiomers

Chemoenzymatic methods offer a powerful and sustainable alternative to classical chemical synthesis, leveraging the high selectivity of enzymes to achieve desired stereochemical outcomes. For the synthesis of D-amino acids like 3-bromo-2-fluoro-D-phenylalanine, several enzymatic strategies can be envisioned, primarily focusing on deracemization of racemic mixtures or asymmetric synthesis from prochiral precursors.

Application of D-Amino Acid Transaminases in Deracemization and Asymmetric Synthesis of D-Phenylalanine Derivatives

D-amino acid transaminases (D-AATs), also known as D-amino acid aminotransferases (EC 2.6.1.21), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from a D-amino acid to a keto acid. researchgate.net This catalytic activity can be harnessed for the synthesis of D-phenylalanine derivatives through two main approaches: the asymmetric amination of a corresponding α-keto acid precursor (3-bromo-2-fluoro-phenylpyruvic acid) or in a deracemization process of a racemic mixture of 3-bromo-2-fluoro-phenylalanine.

In a deracemization cascade, a non-selective oxidation of the L-enantiomer to the corresponding α-keto acid is coupled with a D-AAT-catalyzed stereoselective transamination of the keto acid back to the D-amino acid. This process can theoretically lead to a complete conversion of the racemate to the desired D-enantiomer. The substrate specificity of D-AATs is a critical factor. While enzymes with broad substrate scope are known, the acceptance of di-halogenated phenylpyruvates, such as 3-bromo-2-fluoro-phenylpyruvic acid, would need to be empirically determined or the enzyme might require engineering to enhance its activity towards such non-natural substrates. nih.govnih.govmdpi.com

For instance, a D-amino acid transaminase from Haliscomenobacter hydrossis (Halhy) has been shown to be active towards various D-amino acids and their corresponding keto acids. nih.gov While not specifically tested on 3-bromo-2-fluoro-phenylpyruvic acid, its activity on phenylpyruvate to produce D-phenylalanine with high enantiomeric excess suggests its potential for the synthesis of halogenated derivatives. nih.gov

Table 1: Examples of D-Amino Acid Transaminase Activity on Aromatic Substrates

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Haliscomenobacter hydrossis | Phenylpyruvate | D-Phenylalanine | >99% | nih.gov |

| Blastococcus saxobsidens | Phenylpyruvate | D-Phenylalanine | >99% | nih.gov |

| Engineered Bacillus sp. YM-1 | Various substituted phenylalanines | Corresponding D-phenylalanines | 90% to >99% |

Phenylalanine Dehydrogenase-Mediated Stereoinversion and Deracemization Strategies

Phenylalanine dehydrogenase (PDH, EC 1.4.1.20) is an NAD-dependent enzyme that catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia (B1221849). rsc.orgwikipedia.org This enzyme can be a key component in stereoinversion and deracemization strategies for producing D-phenylalanine derivatives.

One such strategy involves a cascade where the L-enantiomer of a racemic mixture is selectively deaminated by an L-amino acid oxidase or deaminase to its α-keto acid. Subsequently, a D-selective enzyme, such as an engineered phenylalanine dehydrogenase or a D-amino acid dehydrogenase, reduces the keto acid to the corresponding D-amino acid. The stereospecificity of PDH is crucial, and engineering efforts have been successful in creating mutants with altered substrate specificity and improved catalytic efficiency towards non-natural substrates, including halogenated phenylalanines. nih.gov For example, mutants of PDH from Bacillus sphaericus have been utilized for the synthesis of various non-natural L-phenylalanine derivatives. While this demonstrates the enzyme's tolerance for substituted phenylpyruvates, a D-selective PDH would be required for the direct synthesis of this compound from its keto acid precursor.

A novel and thermostable phenylalanine dehydrogenase from Quasibacillus thermotolerans (QtPDH) has shown high efficiency in the synthesis of bulky aromatic amino acids, including 2-chloro-L-phenylalanine, with high conversion and enantiomeric excess. nih.gov This highlights the potential of discovering or engineering robust PDHs for the synthesis of other halogenated phenylalanines.

Table 2: Phenylalanine Dehydrogenase in the Synthesis of Phenylalanine Derivatives

Enzymatic Coenzyme Recycling Systems in Asymmetric Synthesis

Many enzymatic reactions, particularly those involving dehydrogenases, require stoichiometric amounts of expensive nicotinamide (B372718) coenzymes (NADH or NADPH). To make these processes economically viable on a larger scale, in situ coenzyme regeneration systems are essential. nih.gov

A common and effective approach is to use a second enzyme-substrate system to recycle the cofactor. For the reductive amination of a keto acid to an amino acid using a dehydrogenase, which consumes NADH, a formate (B1220265) dehydrogenase (FDH) is often employed. FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. nih.gov This system is advantageous because the substrate (formate) is inexpensive, and the byproduct (CO2) is gaseous and easily removed, which can help drive the reaction equilibrium towards product formation. nih.gov

For example, in the synthesis of a novel homoglutamate using an engineered phenylalanine dehydrogenase from Thermoactinomyces intermedius, a formate dehydrogenase was successfully used for NADH regeneration. nih.gov Such a system would be directly applicable to the synthesis of this compound using a suitable D-selective dehydrogenase.

Asymmetric Chemical Synthesis Routes to Halogenated D-Phenylalanines

Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods for accessing enantiomerically pure halogenated D-phenylalanines. These methods often rely on the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of amino acids, oxazolidinones, such as those developed by Evans, are commonly used chiral auxiliaries. For instance, an N-acyloxazolidinone can undergo diastereoselective alkylation to introduce the desired side chain. While a specific synthesis of this compound using this method has not been detailed in the reviewed literature, the approach has been successfully applied to the synthesis of other fluorinated phenylalanine derivatives. For example, stereoselective benzylic fluorination of an N-(2-phenylacetyl)oxazolidin-2-one has been reported. nih.gov

Another approach involves the use of chiral glycine (B1666218) enolate equivalents, where a chiral auxiliary controls the stereoselective alkylation with a suitable electrophile, such as 3-bromo-2-fluorobenzyl bromide. After alkylation, the auxiliary is cleaved to afford the desired D-amino acid.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for the synthesis of chiral compounds, including amino acids. rsc.orgnih.gov This approach typically involves the hydrogenation of a prochiral olefinic precursor, such as an α,β-unsaturated carboxylic acid derivative, in the presence of a chiral transition metal catalyst.

For the synthesis of this compound, a suitable precursor would be (Z)-2-acetamido-3-(3-bromo-2-fluorophenyl)acrylic acid. The asymmetric hydrogenation of this substrate using a chiral rhodium or ruthenium catalyst could provide the N-acetylated D-amino acid with high enantioselectivity. The choice of the chiral ligand is critical for achieving high stereocontrol.

A relevant example is the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine. nih.govbeilstein-journals.org In this synthesis, the corresponding α-amidocinnamic acid derivative was hydrogenated using a rhodium catalyst bearing the ferrocene-based ligand Me-BoPhoz, achieving complete conversion and a high enantiomeric excess of 94% for the L-enantiomer. nih.govbeilstein-journals.org To obtain the D-enantiomer, one would need to use the opposite enantiomer of the chiral ligand or a different catalyst system that favors the formation of the D-product.

Table 3: Example of Asymmetric Hydrogenation for a Halogenated Phenylalanine Derivative

This methodology demonstrates the feasibility of producing di-halogenated phenylalanines with high enantiopurity through asymmetric hydrogenation. The synthesis of the specific precursor for this compound, likely starting from 3-bromo-2-fluorobenzaldehyde, would be a key step in this synthetic route.

Electrophilic Halogenation Strategies for Phenylalanine Scaffolds

Electrophilic halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. In the context of phenylalanine, this reaction typically involves the direct substitution of a hydrogen atom on the phenyl ring with a bromine atom. masterorganicchemistry.com

The reactivity of the benzene (B151609) ring in phenylalanine towards electrophiles is influenced by the amino acid side chain. To achieve regioselectivity, directing groups and specific reaction conditions are often necessary. For the synthesis of 3-bromo-2-fluorophenylalanine, the starting material would likely be 2-fluorophenylalanine. The fluorine atom at the 2-position acts as a deactivating group but directs incoming electrophiles to the ortho and para positions. However, due to steric hindrance from the alanine (B10760859) side chain, substitution at the 3-position (ortho to the fluorine and meta to the alanine side chain) can be favored under controlled conditions.

A common approach for the bromination of aromatic compounds is the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). masterorganicchemistry.com The Lewis acid polarizes the Br-Br bond, increasing the electrophilicity of the bromine atom and facilitating the attack by the aromatic ring. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com

More recently, palladium-catalyzed C-H halogenation has emerged as a powerful tool. nih.gov This method can offer high regioselectivity, directed by a functional group within the molecule, such as the primary amine of the phenylalanine backbone. nih.gov By employing a suitable palladium catalyst and a halogen source, direct C-H activation and subsequent halogenation at a specific position on the phenyl ring can be achieved. nih.gov

Table 1: Comparison of Electrophilic Halogenation Methods

| Method | Reagents | Advantages | Disadvantages |

| Classical Electrophilic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Readily available reagents, well-established procedure. | May lack regioselectivity, requiring separation of isomers. |

| Palladium-Catalyzed C-H Halogenation | Pd catalyst, Halogen source | High regioselectivity, milder reaction conditions possible. nih.gov | Catalyst can be expensive, optimization of conditions may be required. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling) for Aryl Halide Incorporation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. rsc.orgresearchgate.netnih.gov The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly useful for the synthesis of complex molecules like unnatural amino acids. nih.govrsc.orgrsc.org

In the context of synthesizing this compound, a Negishi coupling strategy could involve coupling a protected and activated D-alanine derivative (containing a zinc reagent) with a 1,3-dibromo-2-fluorobenzene (B170666) or a similar dihalogenated aromatic compound. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the alanine side chain and the aromatic ring. nih.gov

The general mechanism of a palladium-catalyzed cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, influencing both the yield and the stereochemical outcome. researchgate.net

A key advantage of using cross-coupling reactions is the ability to construct the desired molecule in a convergent manner, bringing together two pre-functionalized fragments. This approach often allows for greater control over the final structure and can be more efficient than linear synthetic routes. nih.gov

Table 2: Key Features of Negishi Coupling in Amino Acid Synthesis

| Feature | Description |

| Reactants | Organozinc reagent (from a protected amino acid) and an aryl halide. nih.gov |

| Catalyst | Typically a palladium(0) complex with appropriate ligands. nih.govrsc.org |

| Advantages | High functional group tolerance, good yields, and the ability to form C(sp³)-C(sp²) bonds. rsc.org |

| Application | Synthesis of a wide range of unnatural amino acids with diverse aromatic side chains. nih.govrsc.orgrsc.org |

Synthesis of Key Intermediates and Precursors for this compound Synthesis

The synthesis of this compound relies on the availability of key intermediates and precursors. The specific precursors required will depend on the chosen synthetic route.

For a route involving electrophilic bromination, a key precursor would be 2-fluoro-D-phenylalanine . This can be synthesized through various methods, including asymmetric synthesis or resolution of a racemic mixture.

For a route utilizing a palladium-catalyzed cross-coupling reaction, the precursors would include a protected D-alanine derivative suitable for forming an organozinc reagent, and a dihalogenated aromatic compound like 1,3-dibromo-2-fluorobenzene .

The synthesis of these precursors themselves can be multi-step processes. For instance, the preparation of a suitably protected D-alanine derivative might involve standard amino acid protection chemistry. The synthesis of 1,3-dibromo-2-fluorobenzene could start from commercially available fluorinated or brominated benzene derivatives, with the other halogen being introduced through standard aromatic substitution reactions.

Enantioselective Separation and Purification Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. sigmaaldrich.comnih.govresearchgate.netnih.govyakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. sigmaaldrich.comresearchgate.net

Several types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and macrocyclic antibiotics like teicoplanin. sigmaaldrich.comresearchgate.netnih.gov The choice of CSP and the mobile phase composition are crucial for achieving good separation (resolution) of the enantiomers. nih.govresearchgate.net For phenylalanine derivatives, both normal-phase and reversed-phase HPLC modes can be effective, depending on the specific CSP and the nature of the analyte. researchgate.net

Table 3: Chiral HPLC for Phenylalanine Enantiomer Separation

| Chiral Stationary Phase Type | Typical Mobile Phase | Principle of Separation |

| Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | Formation of transient diastereomeric complexes with different stabilities. yakhak.org |

| Macrocyclic Antibiotic (e.g., Teicoplanin) | Acetonitrile/Water or Methanol/Water | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric effects. nih.govresearchgate.netnih.gov |

Enzymatic resolution is another widely used method for obtaining enantiomerically pure compounds. uw.edu.plnih.gov This technique takes advantage of the high stereoselectivity of enzymes. For amino acids, enzymes like acylases or proteases can be used to selectively hydrolyze one enantiomer of a derivatized racemic mixture, allowing for the separation of the unreacted enantiomer. beilstein-journals.org

For example, a racemic mixture of N-acetyl-3-bromo-2-fluorophenylalanine could be subjected to an acylase enzyme. The enzyme would selectively hydrolyze the N-acetyl group from the L-enantiomer, producing the free L-amino acid and leaving the N-acetyl-D-amino acid unreacted. These two compounds, having different chemical properties, can then be easily separated. The N-acetyl group can then be removed from the D-enantiomer to yield the final product.

The efficiency and enantioselectivity of enzymatic hydrolysis can be influenced by factors such as pH, temperature, and the presence of co-factors. beilstein-journals.org Lipases are another class of enzymes that can be used for the kinetic resolution of amino acid esters. psu.edumdpi.com

Molecular and Structural Investigations of 3 Bromo 2 Fluoro D Phenylalanine and Analogues

Conformational Analysis of 3-Bromo-2-fluoro-D-phenylalanine in Solution and Solid State

The conformation of an amino acid is defined by the torsional angles of its backbone (φ, ψ) and side chain (χ). These conformations are influenced by intramolecular hydrogen bonds, steric hindrance, and crystal packing forces in the solid state, as well as by solvent interactions in solution.

In solution, the conformational freedom increases. Spectroscopic studies on L,D-alternating phenylalanine peptides indicate that solid-state conformations can be retained in non-polar solvents like chloroform. nih.gov For this compound in aqueous solution, its conformation would be a dynamic equilibrium of various rotamers. The pH of the solution would be a critical factor, governing the ionization state of the amino and carboxyl groups and thereby influencing intramolecular interactions and the conformational landscape. Hydrophobic interactions involving the substituted phenyl ring would also play a crucial role in its solution behavior. nih.gov

Spectroscopic Characterization for Molecular Structure Elucidation

Advanced spectroscopic techniques are essential for probing the detailed structural features of complex molecules like this compound beyond simple identification.

The ¹⁹F chemical shift of the fluorine atom in this compound would be exquisitely sensitive to its environment. When incorporated into a peptide or protein, changes in protein conformation, ligand binding, or post-translational modifications near the labeled residue would induce detectable shifts in the ¹⁹F NMR signal. nih.gov For example, studies using 3-fluoro-L-phenylalanine have demonstrated protein-induced shifts upon binding to a receptor. nih.govnih.gov The chemical shift range for fluorinated tyrosine residues incorporated into a bromodomain protein spanned over 12 ppm, reflecting the diverse environments of the aromatic side chains. acs.org A similar wide dispersion would be expected for this compound, allowing for the resolution of individual residues in a complex biological system.

Table 1: Illustrative ¹⁹F NMR Chemical Shift Properties of Fluorinated Probes This table presents data from related fluorinated amino acids to illustrate the principles that would apply to this compound.

| Fluorinated Amino Acid Probe | Context | Observation | Significance |

|---|---|---|---|

| 3-Fluoro-L-phenylalanine nih.gov | Binding to L-leucine receptor | Protein-induced chemical shift | Demonstrates sensitivity to binding events. |

| 3-Fluoro-Tyrosine acs.org | Incorporated into Brd4(1) protein | Resonances span over 12 ppm | High sensitivity to diverse local protein environments. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

In a study of zwitterionic D-phenylalanine, experimental FT-IR spectra were recorded and interpreted with the aid of Density Functional Theory (DFT) calculations. yildiz.edu.tr The spectra are characterized by vibrations of the amino group (NH3+), carboxylate group (COO-), and the phenyl ring. For this compound, the fundamental vibrations of the amino acid backbone would be present, but the phenyl ring modes would be significantly altered by the bromo and fluoro substituents.

The C-F and C-Br stretching and bending vibrations would give rise to new, characteristic bands in the spectrum. The positions of the aromatic C-H bending bands would also shift, reflecting the 1,2,3-trisubstitution pattern on the phenyl ring. Comparing the vibrational spectra in the solid state versus in solution could provide insights into changes in hydrogen bonding and conformation, similar to studies performed on L-phenylalanine at various pH levels. nih.gov

Table 2: Selected Vibrational Wavenumbers and Assignments for Zwitterionic D-Phenylalanine This table, adapted from studies on D-phenylalanine yildiz.edu.tr, shows the types of vibrational modes that would be present and subsequently modified by halogenation in this compound.

| Observed Wavenumber (cm⁻¹, FT-IR) | Calculated Wavenumber (cm⁻¹, DFT) | Assignment |

|---|---|---|

| 3065 | 3084 | Aromatic C-H stretching |

| 1626 | 1641 | Asymmetric ν(COO⁻) stretching |

| 1500 | 1509 | Asymmetric δ(NH₃⁺) bending |

| 1455 | 1456 | Phenyl ring stretching |

| 1414 | 1410 | Symmetric ν(COO⁻) stretching |

| 744 | 748 | C-H out-of-plane bending |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful avenue for exploring the properties of this compound at an atomic level of detail, complementing experimental approaches.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules. Such calculations have been successfully applied to zwitterionic D-phenylalanine to aid in the assignment of its IR spectrum. yildiz.edu.tr

For this compound, DFT calculations would be invaluable for predicting its stable conformers and their relative energies. Furthermore, QM calculations can elucidate the electronic structure, including the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The introduction of an electron-withdrawing fluorine atom and a larger, polarizable bromine atom would significantly perturb the electronic landscape of the phenyl ring compared to the parent molecule, altering its potential for cation-π and other non-covalent interactions.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. MD simulations allow for the exploration of the conformational landscape of a molecule in different environments, such as in aqueous solution.

MD simulations have been used to study the self-assembly of D- and L-phenylalanine molecules into nanotubes, highlighting the role of chirality in the formation of larger structures. nih.gov A similar approach could be applied to this compound to understand its conformational dynamics in solution and its propensity to aggregate. By simulating the molecule in a box of water molecules, one could sample the distribution of backbone and side-chain dihedral angles, identify the most populated conformational states, and analyze the patterns of hydration around the amino acid. These simulations would provide a dynamic picture that complements the static information obtained from solid-state structures or the ensemble-averaged data from solution-state spectroscopy.

Structure Activity Relationship Sar Investigations of 3 Bromo 2 Fluoro D Phenylalanine Derivatives

Impact of Halogen Substituents (Bromine and Fluorine) on Molecular Recognition and Binding

The introduction of halogen atoms, such as bromine and fluorine, into the phenylalanine scaffold significantly influences molecular recognition and binding affinity. Halogenation can alter a molecule's physicochemical properties, including hydrophobicity, electrostatic potential, and the capacity to form halogen bonds, all of which are crucial for drug-target interactions. nih.govnih.govresearchgate.net

Hydrophobicity and Binding: Halogenation generally increases the hydrophobicity of the phenylalanine side chain. This enhanced hydrophobicity can lead to more favorable interactions within hydrophobic binding pockets of target proteins. nih.govnih.gov Studies on halogenated phenylalanine derivatives have shown a correlation between increased hydrophobicity and altered biological activity, such as accelerated aggregation kinetics in amyloid formation. nih.gov

Halogen Bonding: Beyond simple steric and hydrophobic effects, halogens can participate in specific non-covalent interactions known as halogen bonds. nih.govrsc.org In these interactions, a covalently bound halogen atom acts as a Lewis acid, interacting with a Lewis base, such as an oxygen or nitrogen atom, on a biological target. The strength of these interactions increases with the polarizability of the halogen, following the trend of I > Br > Cl > F. rsc.orgacs.org The presence of bromine in 3-Bromo-2-fluoro-D-phenylalanine allows for the potential formation of such stabilizing halogen bonds within a receptor's binding site, contributing to enhanced affinity and selectivity. nih.govacs.org

The synergistic effect of having both a bromine and a fluorine atom, as in this compound, can therefore provide a unique combination of steric, hydrophobic, and electronic properties that fine-tune its interaction with specific biological targets.

Stereochemical Influence of the D-Configuration on Biological Interactions

The stereochemistry of amino acids is a fundamental determinant of their biological function. While L-amino acids are the building blocks of proteins synthesized by ribosomes, D-amino acids also play significant roles in various biological processes and are often used in drug design to enhance stability and efficacy. nih.govwikipedia.orgtandfonline.com

Enantiomeric Specificity: Biological systems, particularly enzymes and receptors, are chiral environments and often exhibit a high degree of stereoselectivity. biorxiv.orgsolubilityofthings.com This means that the D- and L-enantiomers of a molecule can have vastly different biological activities. For instance, only one enantiomer may bind to a specific receptor or be a substrate for a particular enzyme. unimi.it

Increased Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. tandfonline.com This increased metabolic stability is a significant advantage in drug design, leading to a longer duration of action.

Altered Binding and Activity: The D-configuration of this compound dictates a specific three-dimensional arrangement of its substituents. This unique spatial orientation will result in different interactions with chiral biological targets compared to its L-enantiomer. nih.gov While L-phenylalanine is a precursor for several key neurotransmitters, D-phenylalanine has its own distinct pharmacological activities, including potential analgesic and antidepressant effects. wikipedia.org The incorporation of D-amino acids can lead to novel binding modes or even allow interaction with different biological targets altogether. biorxiv.org

The use of the D-configuration in this compound is therefore a deliberate design choice to modulate its biological properties, potentially enhancing its stability and conferring a specific pharmacological profile that differs from its natural L-counterpart.

Positional Isomerism Effects on Biological Activity

The specific placement of substituents on the phenyl ring of phenylalanine, known as positional isomerism, has a profound impact on biological activity. Comparing this compound to its other positional isomers, such as those with substitutions at the para-position, highlights the importance of the substitution pattern for molecular interactions. solubilityofthings.comnih.gov

Influence on Self-Assembly and Aggregation: Studies on halogenated phenylalanine derivatives have demonstrated that the position of the halogen substituent significantly affects self-assembly processes. For example, in the context of amyloid fibril formation, the position of fluorine on the phenyl ring can alter the kinetics of aggregation and the morphology of the resulting fibrils. nih.gov Research on the self-assembly of Fmoc-phenylalanine derivatives has shown that the rate of assembly and the rigidity of the resulting hydrogels are strongly influenced by whether the halogen is in the ortho, meta, or para position. rsc.orgrsc.org

Impact on Binding Affinity and Efficacy: The location of a substituent determines its accessibility and orientation within a binding pocket. A halogen at the para-position, for instance, will interact with a different region of the target protein than a halogen at the ortho or meta position. nih.gov This can lead to significant differences in binding affinity and biological efficacy. For example, in the development of CFTR potentiators, moving a substituent from one position to another on a phenyl ring resulted in substantial changes in potency. acs.org

Comparative Data of Phenylalanine Isomers: The biological activity of various halogenated phenylalanine isomers has been explored in different contexts. For example, direct radiofluorination of L-phenylalanine produces a mixture of ortho, meta, and para-fluoro-L-phenylalanines, each with the potential for different biological fates and interactions. nih.gov Similarly, comparing the activity of a linearly attached benzotriazole (B28993) derivative of an oxazolidinone with its angularly attached counterpart revealed that the positional isomerism was critical for antibacterial potency. nih.gov

Therefore, the specific 3-bromo-2-fluoro substitution pattern of this compound is expected to confer a distinct biological activity profile compared to other bromo- and fluoro-substituted isomers due to the unique spatial arrangement of these functional groups.

Modulation of Electrostatic and Steric Properties via Halogenation

Halogenation is a powerful tool in medicinal chemistry to fine-tune the electrostatic and steric properties of a lead compound, thereby optimizing its interaction with a biological target. researchgate.net

Electrostatic Modulation: The introduction of electronegative halogens alters the electron distribution of the phenyl ring. Fluorine, being highly electronegative, creates a significant dipole moment and can participate in favorable electrostatic interactions. nih.govnih.gov Bromine, while less electronegative than fluorine, is more polarizable, which can lead to stronger van der Waals and halogen bonding interactions. rsc.orgacs.org The combination of bromine and fluorine in this compound creates a unique electrostatic landscape on the phenyl ring that can be tailored for specific molecular recognition. Computational studies have shown that halogenation can enhance electrostatic interactions in the biologically active conformers of drug molecules. nih.gov

Steric Influence: The size of the halogen atom influences how a molecule fits into a binding site. Fluorine has a van der Waals radius similar to hydrogen, allowing it to be substituted with minimal steric perturbation. nih.gov Bromine, being larger, introduces more significant steric bulk. researchgate.net This can be advantageous if the binding pocket has a corresponding space to accommodate it, leading to increased shape complementarity. The specific ortho- and meta-positioning of fluorine and bromine in this compound will define a particular molecular shape that influences its binding selectivity.

The strategic placement of bromine and fluorine in this compound thus modulates its size, shape, and electronic character to optimize its interaction with its intended biological target.

Interactive Data Table: Properties of Halogenated Phenylalanine Derivatives

| Compound | Halogen Substituents | Position(s) | Key Property Modulation | Potential Impact on Biological Interaction |

| This compound | Bromine, Fluorine | 3, 2 | Increased hydrophobicity, altered electrostatics, potential for halogen bonding | Enhanced binding affinity, altered receptor selectivity |

| para-bromo-phenylalanine | Bromine | 4 | Increased hydrophobicity, potential for halogen bonding | Different binding orientation and affinity compared to 3-bromo isomer |

| ortho-fluoro-phenylalanine | Fluorine | 2 | Altered electrostatics, minimal steric change | Modified electrostatic interactions, potential for improved membrane permeability |

| meta-fluoro-phenylalanine | Fluorine | 3 | Altered electrostatics, minimal steric change | Different electrostatic interaction profile from ortho and para isomers |

| para-fluoro-phenylalanine | Fluorine | 4 | Altered electrostatics, minimal steric change | Can shift cis/trans equilibrium, altering active conformer population |

Preclinical Biological and Biochemical Research Applications

Investigation of Enzyme Interactions and Inhibition Mechanisms

The introduction of bromine and fluorine atoms onto the phenyl ring of D-phenylalanine significantly alters its steric and electronic characteristics, which can influence its interaction with various enzymes.

While direct studies on the interaction of 3-Bromo-2-fluoro-D-phenylalanine with phenylalanine-metabolizing enzymes are not extensively documented in publicly available literature, the behavior of structurally similar compounds allows for informed hypotheses.

Phenylalanine Ammonia-Lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. Research has shown that PAL enzymes can exhibit activity towards substituted phenylalanine analogs. For instance, studies on PAL from Petroselinum crispum (PcPAL) have explored its activity with di-substituted substrates like 3-bromo-4-methoxy-L-phenylalanine. researchgate.net This suggests that the active site of PAL can accommodate a phenyl ring with multiple substituents. The D-configuration of this compound would typically render it a poor substrate for PAL, which is generally specific for the L-enantiomer. However, its potential as a competitive inhibitor can be investigated. The presence of the bulky bromine atom and the highly electronegative fluorine atom at the ortho and meta positions could influence binding to the enzyme's active site, potentially obstructing the catalytic process for the natural L-phenylalanine substrate.

Phenylalanine Hydroxylase (PAH) is a monooxygenase that hydroxylates L-phenylalanine to L-tyrosine. nih.gov The activity of PAH is allosterically regulated by its substrate, L-phenylalanine. nih.gov The binding of L-phenylalanine induces a conformational change that enhances catalytic activity. nih.gov Although direct data for this compound is unavailable, it is plausible that as a D-amino acid, it would not be a substrate for PAH. However, its ability to bind to the active or allosteric sites could be explored to assess its potential as an inhibitor. The electronic effects of the halogen substituents could interfere with the precise positioning required for catalysis.

The design of enzyme inhibitors often utilizes unnatural amino acids to target specific enzymes. Halogenated amino acids, including fluorinated phenylalanines, have been recognized for their potential as enzyme inhibitors. ucla.edu The rationale behind using compounds like this compound lies in the ability of the halogen atoms to form strong interactions with enzyme active sites or to alter the electronic nature of the phenyl ring, thereby affecting its reactivity. While specific examples of this compound as an enzyme inhibitor in particular pathways are not detailed in the available literature, its structural similarity to other known inhibitors suggests it could be a candidate for screening in various enzyme-targeted drug discovery programs.

The interaction of this compound with enzymes can have a significant impact on their catalytic properties. If the compound acts as a competitive inhibitor, it would increase the apparent Michaelis constant (K_m) for the natural substrate without affecting the maximum velocity (V_max). If it were to act as a non-competitive inhibitor, it would decrease the V_max without affecting the K_m. The specific nature of the interaction would depend on the enzyme and whether the compound binds to the active site or an allosteric site. The introduction of halogen atoms can lead to altered binding affinities and potentially irreversible inhibition if the compound is designed to be a reactive species.

Studies on Amino Acid Transporters and Cellular Uptake Mechanisms

Amino acid transporters are crucial for the uptake of essential nutrients and are also a key focus for drug delivery strategies. The L-type Amino Acid Transporter 1 (LAT1) is of particular interest as it is overexpressed in various cancers and at the blood-brain barrier. nih.gov

LAT1 is a sodium-independent transporter that facilitates the transport of large neutral amino acids, including phenylalanine. nih.gov Research has shown that LAT1 can recognize and transport various substituted phenylalanine analogs. The affinity of these analogs for LAT1 is influenced by the nature and position of the substituents on the phenyl ring.

| Compound | Expected Interaction with LAT1 | Key Structural Features Influencing Interaction |

|---|---|---|

| L-Phenylalanine | High-affinity substrate | Natural substrate, optimal fit |

| meta-substituted Phenylalanines | Generally high affinity | Bulky groups at the meta-position are often well-tolerated |

| This compound | Potential for interaction (likely as an inhibitor) | D-configuration, di-halogen substitution pattern |

Investigation of Transport Specificity in Cell Lines and Animal Models

The transport of amino acids across cellular membranes is a fundamental process, often hijacked by pathological conditions such as cancer. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is overexpressed in many cancer cells and at the blood-brain barrier, making it a key target for drug delivery. While extensive research has focused on L-phenylalanine analogs, the transport specificity of their D-enantiomers, particularly those with dual halogen substitutions like this compound, is an area of active investigation.

Studies on various phenylalanine analogs have demonstrated that substitutions on the phenyl ring can significantly alter affinity and selectivity for transporters like LAT1. For instance, halogenation has been shown to modulate these properties. While direct transport data for this compound is not extensively documented, research on related D-amino acids and halogenated phenylalanines suggests that it would likely be a substrate for amino acid transporters, albeit with potentially different kinetics and specificity compared to its L-enantiomer and non-halogenated counterparts. The presence of both bromine and fluorine atoms, along with the D-configuration, creates a unique chemical entity whose interactions with transporters such as LAT1 are of considerable interest for designing specific probes and therapeutic agents.

Incorporation into Peptides and Proteins for Biophysical and Mechanistic Studies

The introduction of non-natural amino acids into peptides and proteins is a powerful technique to probe and engineer their biological and biophysical properties. This compound offers a unique combination of features for such applications.

Impact on Peptide Self-Assembly and Amyloid Formation Kinetics

The self-assembly of peptides into amyloid fibrils is a hallmark of several neurodegenerative diseases. The process is highly dependent on the amino acid sequence and the interplay of hydrophobic and aromatic interactions. Halogenation of phenylalanine residues has been utilized as a strategy to modulate these interactions and study the kinetics of amyloid formation. nih.gov The introduction of fluorine, for example, can alter the electronic properties and hydrophobicity of the phenyl ring, thereby influencing aggregation behavior. nih.gov

Systematic fluorination of the amyloidogenic peptide sequence NFGAIL has demonstrated that the degree and position of fluorine substitution on the phenylalanine residue can either accelerate or decelerate amyloid formation. nih.gov This highlights the sensitivity of the self-assembly process to subtle changes in the aromatic side chain. While specific kinetic data for peptides containing this compound are not yet available, it is anticipated that the combined steric bulk of the bromine atom and the high electronegativity of the fluorine atom would significantly perturb the intermolecular interactions that drive fibrillogenesis. Furthermore, the use of a D-amino acid can disrupt the typical beta-sheet structures formed by L-amino acid peptides, potentially acting as an inhibitor or modulator of amyloid aggregation.

| Peptide Modification | Observed Effect on Aggregation | Reference |

| Systematic Fluorination of NFGAIL | Modulation of amyloid formation kinetics | nih.gov |

| Iodination of NFGAIL | Altered fibril morphology | nih.gov |

| D-Phenylalanine | Can arrest fiber formation of L-phenylalanine |

Use as Probes for Protein Structure and Dynamics via Isotopic Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure and dynamics at atomic resolution. The incorporation of isotopically labeled amino acids is often essential for these studies. Fluorine-19 (¹⁹F) is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and sensitivity to the local chemical environment. mdpi.com

The introduction of fluorinated phenylalanine analogs into proteins allows for ¹⁹F-NMR studies, providing insights into protein folding, conformational changes, and ligand binding. While the specific use of isotopically labeled this compound has not been detailed, the principles of using halogenated amino acids as probes are well-established. mdpi.com The bromine atom, in addition to the fluorine, would further modify the electronic environment, potentially offering a more nuanced reporter of local protein structure. The synthesis of various isotopically labeled phenylalanine derivatives has been achieved, paving the way for the creation of labeled this compound for advanced NMR applications. nih.gov

Engineering of Proteins with Novel Properties using Non-Natural Amino Acids

The site-specific incorporation of non-natural amino acids (nnAAs) into proteins enables the creation of proteins with novel or enhanced properties. nih.govscispace.com This technique of genetic code expansion allows for the introduction of functionalities not found in the canonical 20 amino acids. acs.org Halogenated amino acids, in particular, can be used to create proteins with altered stability, catalytic activity, or binding affinities. mdpi.commdpi.com

The incorporation of ortho-substituted phenylalanine derivatives, including halogenated versions, has been successfully demonstrated. acs.org These modifications can introduce new chemical reactivity or serve as spectroscopic probes. acs.org While specific examples of protein engineering using this compound are yet to be published, its unique steric and electronic properties make it a candidate for creating proteins with tailored characteristics. The presence of the bromo- and fluoro-substituents could be exploited for novel protein-protein interactions or to serve as a handle for further chemical modification.

Biochemical Pathway Modulation and Metabolomic Studies

Resistance to Enzymatic Degradation Compared to L-Enantiomers

A significant advantage of incorporating D-amino acids into peptides and proteins is their increased resistance to enzymatic degradation. Proteases, the enzymes that break down proteins, are highly specific for L-amino acids. This stereoselectivity means that peptides containing D-amino acids are less susceptible to cleavage, leading to a longer biological half-life.

While direct comparative studies on the enzymatic degradation of this compound versus its L-enantiomer are not available, the general principle of D-amino acid resistance to proteolysis is a cornerstone of peptide-based drug design. mdpi.com The halogenation of the phenyl ring is not expected to alter this fundamental property. Phenylalanine hydroxylase, an enzyme involved in phenylalanine metabolism, can be activated by D-phenylalanine, indicating that D-amino acids can interact with enzymes, though they are often not processed in the same way as their L-counterparts. nih.govyoutube.com The enhanced stability of peptides containing this compound would be a significant asset in the development of long-acting therapeutic peptides.

Preclinical Research on this compound and Neurotransmitter Systems Remains Undisclosed

Despite a thorough review of scientific literature, no specific preclinical data detailing the influence of the chemical compound this compound on neurotransmitter systems is publicly available.

Searches for preclinical studies, including detailed research findings and data tables on the effects of this compound on neurotransmitter levels, such as dopamine (B1211576) and serotonin (B10506), have not yielded any specific results. The scientific community has not published research that would allow for an analysis of this compound's direct impact on the biochemical pathways of these critical neurological messengers in preclinical models.

While research exists on related compounds, the unique combination of bromine and fluorine substitutions on the D-phenylalanine structure means that data from other phenylalanine derivatives cannot be reliably extrapolated. For instance, studies on D-phenylalanine itself have shown that it does not significantly alter the brain concentrations of catecholamines or serotonin in rats. Furthermore, research into conditions like phenylketonuria (PKU) demonstrates that high levels of the parent compound, phenylalanine, can competitively inhibit the enzymes responsible for synthesizing dopamine and serotonin, leading to deficiencies. However, these findings are related to the parent amino acid and not the specific halogenated derivative requested.

The absence of published research prevents the creation of a detailed section on the preclinical influence of this compound on neurotransmitter systems. There are no available studies to form the basis of a discussion on its potential mechanisms of action, such as the inhibition of neurotransmitter-degrading enzymes or interference with neurotransmitter synthesis. Consequently, no data tables summarizing such effects can be compiled.

It is possible that research into the neurochemical effects of this compound exists in proprietary or unpublished forms, but it is not accessible through public scientific databases. Therefore, a scientifically accurate and evidence-based account of its preclinical applications in this context cannot be provided at this time.

Advanced Research Probes and Building Blocks

Applications in Radiopharmaceutical Chemistry for Preclinical Imaging Research

The presence of a halogenated phenyl ring makes 3-Bromo-2-fluoro-D-phenylalanine and its derivatives intriguing candidates for the development of radiopharmaceuticals, particularly for positron emission tomography (PET). PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo.

The synthesis of radiolabeled amino acids for PET imaging is a significant area of research for visualizing tumors, which often exhibit increased amino acid metabolism compared to normal tissues. While direct radiolabeling of this compound is not extensively documented in publicly available literature, the strategies used for similar fluorinated and brominated phenylalanine analogs provide a clear blueprint for its potential development as a PET precursor.

The primary radionuclide of interest for this application is Fluorine-18 (¹⁸F), owing to its favorable physical properties, including a 109.7-minute half-life and low positron energy (635 keV), which allow for high-resolution imaging. The synthesis of an ¹⁸F-labeled version, such as [¹⁸F]this compound, would likely proceed via nucleophilic substitution on a suitable precursor molecule. This process typically involves reacting a precursor, where a leaving group is strategically placed on the molecule, with [¹⁸F]fluoride.

For instance, the synthesis of other ¹⁸F-labeled amino acids, like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), involves a two-step reaction that includes nucleophilic fluorination followed by the removal of protecting groups. nih.gov A similar approach could be envisioned for [¹⁸F]this compound. The bromine atom on the phenyl ring could also serve as a handle for radio-iodination or the introduction of other radiometals, further expanding its potential as a PET tracer precursor. The development of such radiotracers is crucial for advancing the diagnostic capabilities in oncology and neuroscience. nih.gov

| Radiosynthesis Parameter | Typical Values for ¹⁸F-labeled Amino Acids |

| Radionuclide | Fluorine-18 (¹⁸F) |

| Half-life | 109.7 minutes |

| Synthesis Method | Nucleophilic Substitution |

| Radiochemical Yield | 3 - 28% (decay corrected) chemimpex.com |

| Enantiomeric Purity | > 95% chemimpex.com |

| Radiochemical Purity | > 95% chemimpex.com |

This table presents typical parameters for the synthesis of ¹⁸F-labeled amino acid PET tracers, which would be relevant for the development of radiolabeled this compound.

Once a radiolabeled version of this compound is synthesized, the next critical step is its evaluation as a tumor imaging probe in preclinical animal models. These studies are essential to determine the tracer's biodistribution, tumor uptake, and specificity. The D-configuration of the amino acid is particularly interesting, as it may lead to different metabolic fates compared to the natural L-isomers, potentially resulting in lower background signals and higher tumor-to-background ratios.

In studies with analogous compounds, such as ¹⁸F-labeled D-alanine derivatives, it has been observed that the D-enantiomers are not significantly taken up by tumors, in contrast to their L-counterparts. nih.gov However, other D-amino acids have shown promise. For example, 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA) has demonstrated potential as a PET tracer for tumor imaging with high contrast. nih.gov The evaluation of [¹⁸F]this compound in tumor-bearing animal models, such as mice with xenografted human tumors, would involve PET imaging to visualize the tracer's accumulation in the tumor versus other organs. thno.orgnih.gov The results of these preclinical evaluations would be critical in determining its potential for future clinical applications in cancer diagnosis and monitoring treatment response. iaea.org

Utility as Chiral Synthons in the Synthesis of Complex Molecules

Beyond its potential in medical imaging, this compound serves as a valuable chiral building block, or synthon, in organic synthesis. Its well-defined stereochemistry and the presence of multiple reactive sites—the amino group, the carboxylic acid group, and the halogenated phenyl ring—make it a versatile starting material for constructing complex molecules with specific three-dimensional structures.

The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of novel drug-like molecules and pharmaceutical intermediates. The bromine atom can be readily modified through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the creation of a diverse library of compounds from a single starting material. acs.org

The fluorine atom, on the other hand, can influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical for drug development. nih.gov The D-amino acid configuration can also impart resistance to enzymatic degradation, potentially prolonging the in vivo half-life of a therapeutic agent. nih.gov This compound and its derivatives are therefore explored in the development of novel therapeutics, particularly in areas where targeting protein-protein interactions or specific enzyme active sites is desired. chemimpex.comchemimpex.com

The incorporation of unnatural amino acids into peptides is a widely used strategy to enhance their biological properties. scispace.com this compound can be used as a building block in solid-phase peptide synthesis to create modified peptides with improved stability, receptor affinity, and selectivity. nih.govresearchgate.net The introduction of this halogenated D-amino acid can induce specific conformational constraints on the peptide backbone, leading to a more defined three-dimensional structure that can interact more effectively with its biological target.

Furthermore, the presence of fluorine can enhance the peptide's metabolic stability by blocking sites of enzymatic degradation. nih.gov The bromine atom can serve as a handle for further chemical modification, such as the attachment of fluorescent probes or other functional groups, to study the peptide's mechanism of action. acs.org The incorporation of fluorinated phenylalanines has been shown to have a profound effect on the potency and selectivity of peptide-based inhibitors. nih.gov

| Modification | Potential Enhancement of Biological Activity |

| D-Amino Acid Incorporation | Increased resistance to proteolysis, prolonged in vivo half-life. nih.gov |

| Fluorination | Enhanced metabolic stability, altered lipophilicity. nih.gov |

| Bromination | A handle for further chemical modification (e.g., cross-coupling). acs.org |

| Conformational Constraint | Increased receptor affinity and selectivity. |

This table summarizes the potential benefits of incorporating this compound into peptides.

The unique chemical properties of this compound also lend themselves to the development of novel bio-based materials. By incorporating this amino acid into polymers or self-assembling peptide scaffolds, it is possible to create materials with tailored functionalities. For example, the presence of fluorine can impart hydrophobicity and thermal stability to a material.

The ability to functionalize the bromine atom allows for the cross-linking of polymer chains or the attachment of bioactive molecules to a material's surface. This could lead to the development of advanced materials for applications in drug delivery, tissue engineering, and biosensing. While the direct use of this compound in this context is an emerging area of research, the principles have been demonstrated with other modified amino acids. mdpi.com

Future Research Trajectories

Exploration of Novel Biocatalytic Systems for Stereoselective Production

The development of efficient and highly selective methods for the synthesis of 3-Bromo-2-fluoro-D-phenylalanine is a critical area of future research. While traditional chemical synthesis routes can be effective, they often involve harsh conditions and can produce a mixture of stereoisomers, necessitating complex purification steps. Biocatalytic systems, utilizing enzymes to carry out specific chemical transformations, offer a green and highly stereoselective alternative.

Future research will likely focus on the discovery and engineering of novel enzymes for the production of this compound. Phenylalanine ammonia (B1221849) lyases (PALs) are a promising class of enzymes that catalyze the reversible amination of cinnamic acids to their corresponding phenylalanines. frontiersin.org The application of PALs for the synthesis of various phenylalanine analogues has already been shown to be a cost-effective method. frontiersin.org Directed evolution and metagenomic approaches can be employed to identify or create PAL variants with enhanced activity and specificity towards 3-bromo-2-fluorocinnamic acid, the precursor to the target molecule. acs.org The development of high-throughput screening methods will be crucial for rapidly identifying improved enzyme variants. nih.gov

Advanced Spectroscopic and Structural Biology Techniques for High-Resolution Analysis of Interactions

Understanding how the unique electronic and steric properties of this compound influence its interactions with biological macromolecules is paramount for its application in drug design and chemical biology. Future research will heavily rely on advanced spectroscopic and structural biology techniques to provide high-resolution insights into these interactions.

Spectroscopic techniques such as FT-IR, FT-Raman, and NMR have been used to analyze the profiles of similar compounds like p-Bromo-dl-phenylalanine. jetir.orgjetir.orgresearchgate.net These methods, coupled with computational approaches like Density Functional Theory (DFT), can provide detailed information about the molecule's vibrational modes, electronic properties, and conformational preferences. jetir.orgnih.gov For this compound, ¹⁹F NMR spectroscopy will be a particularly powerful tool due to the sensitivity of the fluorine nucleus to its local environment, offering a unique probe for monitoring protein interactions and conformational changes. psu.eduresearchgate.net

X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in determining the three-dimensional structures of proteins or peptides that have incorporated this compound. These high-resolution structures will reveal the precise atomic contacts and conformational changes that occur upon binding to a target, providing invaluable information for structure-based drug design. The presence of the bromine atom can also be exploited for phasing in X-ray crystallography, aiding in structure determination.

Rational Design and Synthesis of Derivatives for Targeted Biological Pathways

The strategic placement of halogen atoms on the phenyl ring of phenylalanine can significantly alter its biological activity. nih.gov Future research will focus on the rational design and synthesis of derivatives of this compound to target specific biological pathways with high potency and selectivity.

The bromine and fluorine atoms can modulate the molecule's lipophilicity, electronic distribution, and steric bulk, influencing its ability to cross cell membranes and interact with target proteins. For instance, halogenation can affect the affinity of phenylalanine analogs for transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov By systematically modifying the position and nature of the halogen substituents, it may be possible to design derivatives of this compound with enhanced uptake by cancer cells.

The synthesis of these derivatives will leverage modern organic chemistry methodologies, including stereoselective synthesis techniques to ensure the production of the desired D-isomer. nih.gov These synthetic efforts will provide a library of compounds for screening against various biological targets, including enzymes and receptors involved in disease pathways. The insights gained from these studies will guide the development of novel therapeutic agents with improved efficacy and reduced side effects.

Integration into Multi-Disciplinary Research Platforms for Complex Biological Questions

The unique properties of this compound make it a valuable tool for addressing complex biological questions through multi-disciplinary research platforms. Its incorporation into peptides and proteins can provide unique probes for studying protein folding, dynamics, and interactions within the complex environment of a living cell.

This non-canonical amino acid can be utilized in chemical biology to investigate metabolic pathways and enzyme mechanisms. chemimpex.com By replacing a natural amino acid with this compound, researchers can probe the active site of an enzyme or a receptor-ligand binding pocket. The altered steric and electronic properties of the modified amino acid can reveal critical interactions that govern biological function.

Furthermore, the integration of this compound into systems biology approaches will allow for a more holistic understanding of its effects on cellular networks. By combining techniques from chemistry, biology, and computational modeling, researchers can elucidate how the introduction of this unnatural amino acid perturbs cellular processes. This knowledge will be crucial for the development of targeted therapies and for advancing our fundamental understanding of biological systems.

Q & A

Basic: What are the key synthetic routes for preparing 3-Bromo-2-fluoro-D-phenylalanine, and how can their efficiency be evaluated?

Answer:

Synthesis typically involves halogenation and fluorination of phenylalanine derivatives. A common approach is:

- Step 1: Bromination of D-phenylalanine at the 3-position using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid buffer) to avoid racemization.

- Step 2: Directed fluorination at the 2-position via electrophilic substitution, employing reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) .

Efficiency Metrics: - Yield Optimization: Compare yields under varying temperatures (e.g., 0–25°C) and solvent systems (DMF vs. THF).

- Stereochemical Integrity: Monitor enantiomeric purity via chiral HPLC or polarimetry to ensure retention of the D-configuration .

Basic: How do spectroscopic techniques (NMR, MS) distinguish this compound from its structural analogs?

Answer:

- <sup>1</sup>H NMR: The aromatic region (6.5–7.5 ppm) shows splitting patterns unique to bromo-fluoro substitution. For example, coupling constants (JF-H ~20 Hz) confirm fluorine’s para-directing effect .

- <sup>13</sup>C NMR: Bromine (δ ~115 ppm) and fluorine (δ ~160 ppm) exhibit distinct deshielding effects.

- Mass Spectrometry (HRMS): Exact mass confirms molecular formula (C9H8BrFNO2), while fragmentation patterns differentiate regioisomers (e.g., 3-bromo vs. 4-bromo) .

Advanced: What methodological challenges arise in studying the compound’s enzyme inhibition kinetics, and how can they be resolved?

Answer:

Challenges:

- Substrate Ambiguity: Fluorine’s electronegativity may alter binding affinity to enzymes like phenylalanine hydroxylase, complicating Michaelis-Menten analysis.

- Interference from Halogens: Bromine’s bulkiness might sterically hinder active-site interactions.

Solutions: - Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy/entropy changes to isolate halogen-specific effects.

- Mutagenesis Studies: Compare inhibition in wild-type vs. mutant enzymes (e.g., Tyr→Phe substitutions) to map halogen-enzyme interactions .

Advanced: How can contradictory data on the compound’s metabolic stability in cell-based assays be reconciled?

Answer:

Contradictions often stem from:

- Cell Line Variability: HepG2 vs. HEK293 cells may express differing levels of cytochrome P450 enzymes, altering degradation rates.

- Assay Conditions: Serum-free vs. serum-containing media affect protein binding and bioavailability.

Resolution Strategies: - Standardized Protocols: Use LC-MS/MS with isotopically labeled internal standards (e.g., D5-phenylalanine) to normalize data.

- Time-Course Analysis: Track metabolite formation (e.g., dehalogenated products) across multiple time points to identify degradation pathways .

Advanced: What computational methods are effective in predicting the compound’s reactivity in Suzuki-Miyaura cross-couplings?

Answer:

- DFT Calculations: Optimize boronic acid intermediates (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic acid) to assess steric/electronic effects on coupling efficiency .

- Docking Simulations: Model interactions with palladium catalysts (e.g., Pd(PPh3)4) to predict regioselectivity.

Validation: Compare computed activation energies with experimental yields under varying conditions (e.g., solvent polarity, base strength) .

Basic: What precautions are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Perform reactions in fume hoods due to potential release of HBr or HF gases during decomposition.

- Storage: Store at –20°C under inert gas (Ar/N2) to prevent oxidation or hydrolysis .

Advanced: How does the compound’s halogen substitution pattern influence its pharmacokinetic properties in preclinical models?

Answer:

- Lipophilicity (LogP): Bromine increases LogP (~2.1 vs. ~1.5 for unsubstituted D-phenylalanine), enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Half-Life: Fluorine’s electron-withdrawing effect slows hepatic clearance by CYP450 enzymes, as observed in rodent plasma stability assays.

Experimental Validation: - In Vivo PET Imaging: Label with <sup>18</sup>F to track biodistribution and correlate with computed ClogP values .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this derivative?

Answer:

- Coupling Conditions: Use HOBt/DIC activation at 0°C to minimize base-induced epimerization.

- Resin Choice: Employ low-loading Wang resin to reduce steric hindrance during Fmoc deprotection.

Quality Control: - Circular Dichroism (CD): Verify α-helix/β-sheet content in peptides to confirm stereochemical fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.